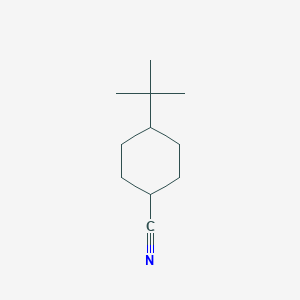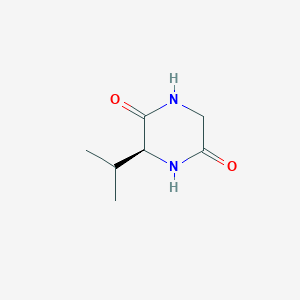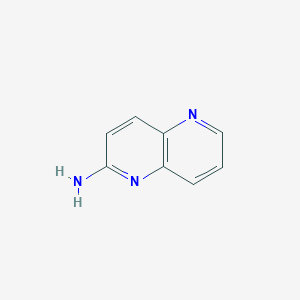
1,5-Naphthyridin-2-amine
Übersicht
Beschreibung
1,5-Naphthyridin-2-amine is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Supramolecular Structures
1,5-Naphthyridin-2-amine demonstrates significant potential in forming hydrogen-bonded supramolecular structures. Studies on its hydrogen bonding capabilities with various acidic compounds have provided insights into its role in binding. For instance, it has been used to prepare anhydrous and hydrated multicomponent crystals with different acids, showcasing its ability to form diverse crystalline forms through hydrogen bonding in solution (Jin et al., 2010; Jin et al., 2011; Dong et al., 2017).
Synthesis and Applications
In terms of synthesis, this compound has been utilized in various innovative methodologies. An example includes the catalyst-free synthesis in an aqueous medium, which avoids the use of expensive catalysts and toxic solvents (Mukhopadhyay et al., 2011). Additionally, environmentally friendly methods like grindstone chemistry have been used for the synthesis of 1,6-naphthyridine derivatives, highlighting its potential in greener chemical processes (Hameed, 2015).
Ligand for Metal Complexes
This compound also finds application as a ligand for metal complexes. Its ability to form bidentate and tridentate ligands for Ru(II) complexes, for instance, showcases its versatility in inorganic chemistry and potential applications in catalysis and materials science (Singh & Thummel, 2009).
Role in Heterocyclic Compound Synthesis
Furthermore, this compound is significant in the synthesis of heterocyclic nitrogen compounds, which have applications in synthetic organic chemistry and medicinal chemistry. It serves as a scaffold for a variety of biologically active compounds, highlighting its importance in drug development and other biological applications (Masdeu et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that 1,5-naphthyridine derivatives exhibit a great variety of biological activities , suggesting they interact with multiple targets.
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that 1,5-Naphthyridin-2-amine might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that 1,5-naphthyridine acts as a ligand coordinating to pd(ii), in aqueous solutions to produce complexes . This suggests that this compound might affect biochemical pathways involving metal ions.
Result of Action
Given the biological activities exhibited by 1,5-naphthyridine derivatives , it’s likely that this compound has significant effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
1,5-Naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, it can act as a ligand for certain proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in biochemical pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are fundamental to understanding how this compound exerts its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and uptake transporters, influencing its intracellular concentration and localization. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1,5-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXADFXJVONWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343378 | |
| Record name | 1,5-Naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-80-9 | |
| Record name | 1,5-Naphthyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Naphthyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1,5-naphthyridin-2-amine derivatives in medicine?
A1: Research suggests that this compound derivatives show promise as potential PET tracers for tau pathology in Alzheimer's disease. [] This is due to their ability to bind selectively to aggregated tau proteins, which are a hallmark of the disease.
Q2: How does the structure of this compound derivatives influence their activity?
A2: Studies exploring structure-activity relationships (SAR) have shown that modifications to the this compound scaffold can significantly impact binding affinity and selectivity for tau aggregates. [] For example, introducing specific substituents can enhance potency and improve the pharmacokinetic profile of these compounds.
Q3: Has the efficacy of this compound derivatives been tested in biological systems?
A3: While in vivo studies on this compound derivatives as potential PET tracers for tau pathology are ongoing, a separate study identified this compound as the dominant compound in durian peel essential oil, exhibiting antipediculosis activity against head lice (Pediculus humanus capitis). [] The study demonstrated that a 100% concentration of the essential oil, rich in this compound, effectively killed head lice in vitro. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
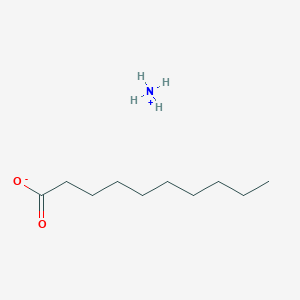




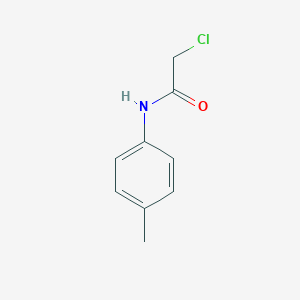
![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
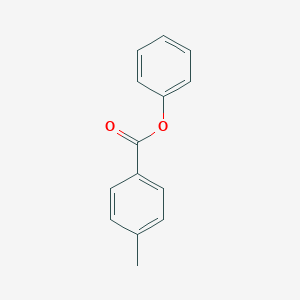
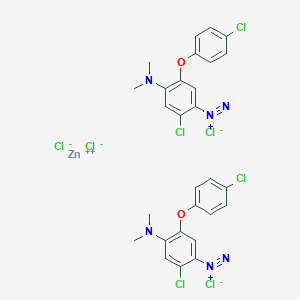

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
